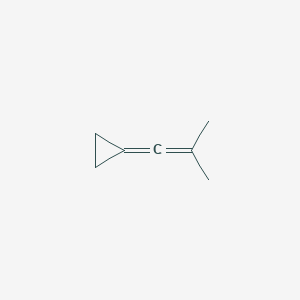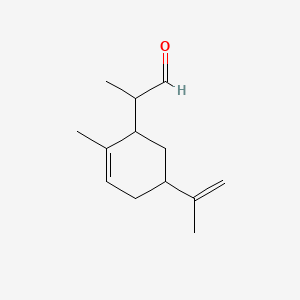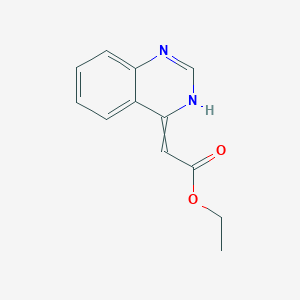
Ethyl (quinazolin-4(3H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of esters like acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in obtaining high yields of the desired ester .
化学反应分析
Types of Reactions
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
科学研究应用
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinazoline ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar esterification reactions.
Methyl butyrate: Another ester with similar chemical properties.
Thioesters: Compounds similar to esters but with a sulfur atom replacing the oxygen atom.
Uniqueness
Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is unique due to the presence of the quinazoline ring, which imparts specific biological activities and potential therapeutic applications that are not observed in simpler esters like ethyl acetate or methyl butyrate .
属性
CAS 编号 |
65961-75-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
ethyl 2-(3H-quinazolin-4-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14) |
InChI 键 |
IFEOVGYHLIYIHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1C2=CC=CC=C2N=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
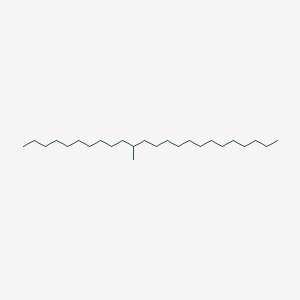
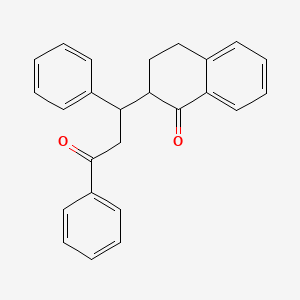


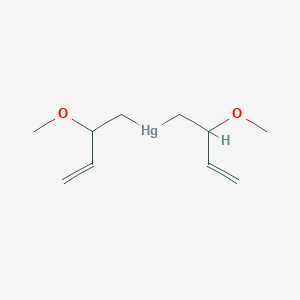
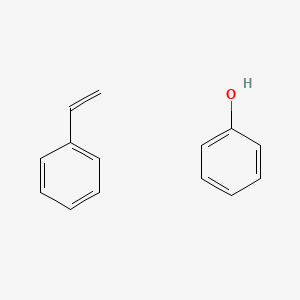
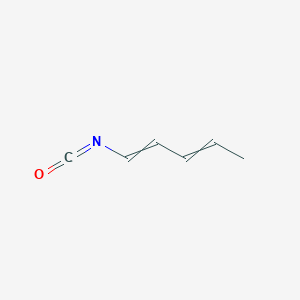
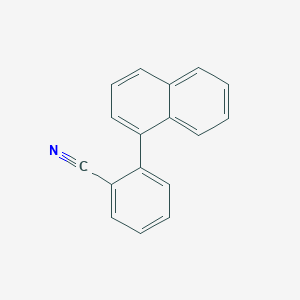
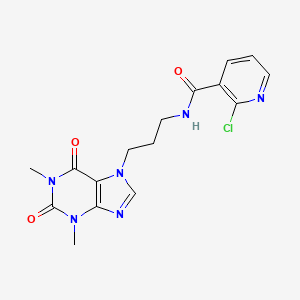
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
